molecular formula C20H20N4O2 B14980060 2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide

2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B14980060
M. Wt: 348.4 g/mol
InChI Key: NMIGNXLKSKGTRC-UHFFFAOYSA-N
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Description

2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes a triazine ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The phenyl and triazine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, acids, and bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-[4-(methyl)phenyl]acetamide
  • 2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-[4-(ethyl)phenyl]acetamide

Uniqueness

Compared to similar compounds, 2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide exhibits unique properties due to the presence of the isopropyl group

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C20H20N4O2/c1-14(2)15-8-10-17(11-9-15)22-19(25)13-24-20(26)23-18(12-21-24)16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H,22,25)

InChI Key

NMIGNXLKSKGTRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)N=C(C=N2)C3=CC=CC=C3

Origin of Product

United States

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